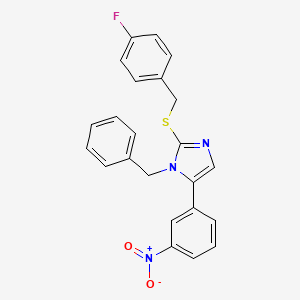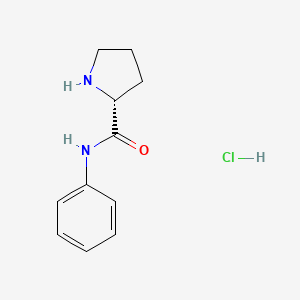
(R)-N-Phenylpyrrolidine-2-carboxamide hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, or electron microscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .Applications De Recherche Scientifique
PARP Inhibition and Cancer Treatment : A study by Penning et al. (2010) discussed the development of phenylpyrrolidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds, including variations of (R)-N-Phenylpyrrolidine-2-carboxamide hydrochloride, exhibited potent PARP enzyme inhibition and showed promise in cancer treatment, particularly in a B16F10 subcutaneous murine melanoma model and an MX-1 breast cancer xenograft model.
Potential Anti-HIV Properties : Research by Tamazyan et al. (2007) identified 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide as a potential anti-HIV non-nucleoside reverse transcriptase inhibitor. While not the exact same compound, it highlights the potential use of related pyrrolidine derivatives in antiviral research.
CNS Agents and Memory Enhancement : A review by Veinberg et al. (2015) discussed the pharmacological agents based on the pyrrolidin-2-one pharmacophore, including (R)-phenylpiracetam, a derivative of (R)-N-Phenylpyrrolidine-2-carboxamide hydrochloride. These compounds have shown effectiveness in enhancing memory processes and attenuating cognitive function impairment associated with various conditions.
Melanocortin-4 Receptor Ligands : The study by Tran et al. (2008) focused on designing and synthesizing 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands. Among these derivatives, the 2R,3R-pyrrolidine isomer, related to (R)-N-Phenylpyrrolidine-2-carboxamide hydrochloride, exhibited potent affinity, suggesting its potential in therapeutic applications targeting this receptor.
Antimicrobial Properties : The study by Zítko et al. (2013) investigated a series of N-phenylpyrazine-2-carboxamides with potential antimicrobial activity. While not directly (R)-N-Phenylpyrrolidine-2-carboxamide hydrochloride, this study highlights the antimicrobial potential of structurally similar compounds.
Synthetic Utility in Medicinal Chemistry : A paper by Singh and Umemoto (2011) discussed the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are useful synthons in medicinal chemistry. This research demonstrates the synthetic versatility of pyrrolidine derivatives, which could extend to compounds like (R)-N-Phenylpyrrolidine-2-carboxamide hydrochloride.
Enantioselective Biotransformations in Organic Synthesis : The paper by Chen et al. (2012) reported the use of amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides in organic synthesis. This research shows the relevance of pyrrolidine derivatives in enantioselective biotransformations, a key process in the synthesis of pharmaceutically active compounds.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-N-phenylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULLGQCXQHTTTF-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride | |
CAS RN |
877597-96-1 | |
| Record name | (2R)-N-phenylpyrrolidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



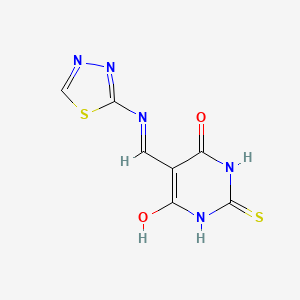
![(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2443050.png)
![methyl 3-({[8-(4-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2443052.png)

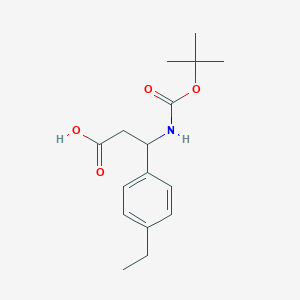
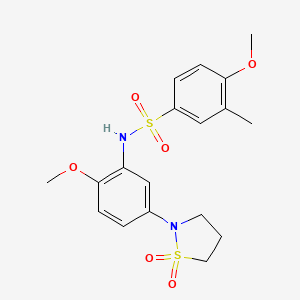
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2443059.png)
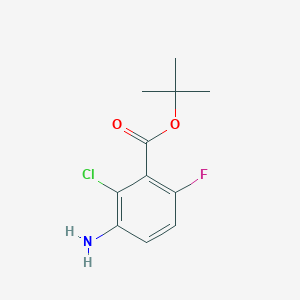
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide](/img/structure/B2443062.png)

![N1-benzyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2443066.png)
![2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2443067.png)
